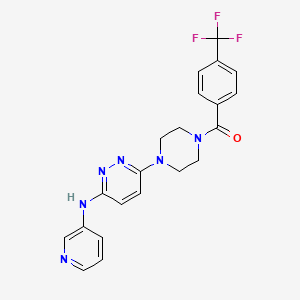

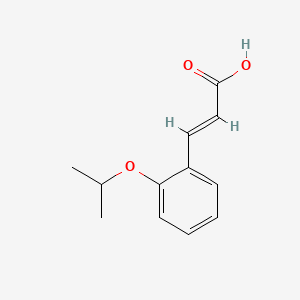

![molecular formula C19H12F4N6O2 B2804388 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 892480-45-4](/img/structure/B2804388.png)

2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been studied for their anti-gastric cancer effects . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed .Molecular Structure Analysis

The molecular structure of these compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with hydrazine . The resulting compounds are further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine .Scientific Research Applications

Antiproliferative Activities Against Cancer Cells

The compound’s potential as an antiproliferative agent against cancer cells is a critical area of research. Researchers have evaluated its effects on various human cancer cell lines, particularly those related to gynecological cancers. Investigating its cytotoxicity, mechanism of action, and selectivity against cancer cells can provide valuable insights for drug development .

Inhibition of c-Met Receptor Tyrosine Kinase

The c-Met receptor tyrosine kinase plays a crucial role in cell growth, survival, and metastasis. Recent studies have identified it as a “druggable” target, and compounds that inhibit c-Met are of great interest. Investigating whether our compound interacts with c-Met and its potential as a c-Met inhibitor could lead to novel therapeutic strategies .

Designing LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies have highlighted interactions between this scaffold and specific amino acids, suggesting its potential as an epigenetic modulator. Further exploration of its effects on LSD1 activity could contribute to epigenetic-based therapies .

Privileged Scaffold for Medicinal Chemistry

Privileged scaffolds are essential in drug discovery. Quinazolinones, benzodiazepines, and triazoles are considered privileged heterocycles due to their prevalence in bioactive compounds. Our compound’s unique structure places it within this category, making it a valuable starting point for molecular libraries and lead optimization .

Predictive Descriptors for Drug Screening

Researchers have identified five key descriptors for [1,2,3]triazolo[4,5-d]pyrimidine (1,2,3-TPD). These descriptors aid in predicting the compound’s anti-proliferation effects and can guide future drug screening efforts. Understanding these descriptors enhances our ability to identify efficient and novel drugs .

Synthesis of Heterocyclic Systems

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, has been achieved using a retro Diels–Alder (RDA) procedure. Investigating the synthetic pathways and exploring variations of this heterocyclic system can expand our understanding of its chemical properties and potential applications .

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used in the design of inhibitors for enzymes like lsd1 and c-Met . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction.

Mode of Action

Docking studies of similar compounds indicate that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids in the target protein could be responsible for their activity .

Result of Action

Similar compounds have shown antiproliferative activities against various human cancer cell lines , suggesting potential anticancer effects.

properties

IUPAC Name |

2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N6O2/c20-12-3-7-14(8-4-12)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-13-5-1-11(2-6-13)19(21,22)23/h1-8,10H,9H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKQLAPNKZTDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2804305.png)

![Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2804306.png)

![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2804307.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2804311.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide](/img/structure/B2804319.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)

![1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2804323.png)

![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2804324.png)